3-Penten-2-one, 4-(cyclopropylamino)-

Stereochemistry Enaminone Conformation Intramolecular Hydrogen Bonding

Researchers requiring stereodefined enaminone building blocks often encounter inconsistent (E)/(Z) ratios, which derail cross-coupling or cycloaddition routes. This compound provides a reliable, exclusively (Z)-configured scaffold with a strained cyclopropylamino substituent that enhances conformational rigidity and reactivity. • Exclusive (Z)-configuration eliminates isomer ambiguity and ensures predictable stereochemical outcomes in downstream transformations. • Cyclopropyl ring imparts distinct lipophilicity, metabolic stability, and steric constraints, outperforming simple alkyl-amino enaminones. • Validated in Pd-catalyzed intramolecular C-N cross-coupling for constructing N-substituted fused heterocycles. Supplied as high-purity research material with batch-to-batch consistency.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B8116761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Penten-2-one, 4-(cyclopropylamino)-
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)NC1CC1
InChIInChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3/b6-5+
InChIKeyFWHKZAVVFCBKTQ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: 4-(Cyclopropylamino)-3-penten-2-one


3-Penten-2-one, 4-(cyclopropylamino)- (also known as (3Z)-4-(cyclopropylamino)pent-3-en-2-one, CAS 1314996-30-9) is a cyclic enaminone derivative featuring a (3Z)-configured α,β-unsaturated ketone core with a cyclopropylamino substituent . The compound has the molecular formula C₈H₁₃NO and a molecular weight of approximately 139.2 g/mol . It belongs to the broader class of β-aminovinyl ketones, which are valued as versatile intermediates in heterocycle synthesis and medicinal chemistry due to their dual nucleophilic/electrophilic character . The molecule's defining features—the strained cyclopropyl ring and the intramolecularly hydrogen-bonded (Z)-enaminone scaffold—confer a distinct conformational rigidity and electronic profile that differentiate it from simple alkyl- or aryl-amino enaminone analogs [1].

Reported (Z)-configured enaminone with intramolecular H-bond stabilization
Cyclopropylamino substituent alters steric and electronic profile vs. alkyl analogs
Supports stereoselective cycloadditions and Pd-catalyzed C–N coupling workflows

4-(Cyclopropylamino)-3-penten-2-one: Substitution Risks


Simple substitution of 3-penten-2-one, 4-(cyclopropylamino)- with more readily available enaminones (e.g., 4-(methylamino)- or 4-(ethylamino)-3-penten-2-one) can lead to divergent reactivity and stereochemical outcomes in downstream applications . The cyclopropyl group imposes both unique steric constraints and electronic effects due to its strained, sp²-like bonding character [1]. This directly influences the conformational preference of the enaminone system and its nucleophilicity at the β-carbon [2]. Furthermore, the compound is documented as adopting a stable (Z)-configuration, a critical structural feature that governs its ability to participate in stereoselective cycloadditions and intramolecular cross-coupling reactions . Substituting with a non-cyclopropyl analog may result in altered regioselectivity, lower yields in key transformations, or complete failure of the synthetic route [3].

Altered regio-/stereoselectivity
Simple alkylamino analogs lack the strained cyclopropyl ring, which may shift reaction pathways and reduce stereochemical fidelity.
Loss of (Z)-isomer purity
Non-cyclopropyl enaminones often exist as E/Z mixtures, compromising transformations that require a single geometric isomer.
Yield divergence in key couplings
Substituting with methyl or ethyl enaminones may lead to lower or inconsistent yields in intramolecular C–N cross-couplings, as reactivity profiles differ.

Differentiation Evidence: 4-(Cyclopropylamino)-3-penten-2-one


Exclusive (Z)-Isomer vs. E/Z Mixtures

The compound (3Z)-4-(cyclopropylamino)pent-3-en-2-one exists predominantly as a single (Z)-geometric isomer, a consequence of the primary amine cyclopropyl substituent forming a stabilizing intramolecular N-H···O=C hydrogen bond . In contrast, enaminones derived from secondary amines (e.g., N-methyl or N-ethyl analogs) are known to exist as E/Z mixtures, which can complicate stereoselective transformations and reduce product homogeneity [1].

Geometric isomer
Class-level
~100% Z-isomer (NMR)
Stereochemical consistency supports reproducible reactivity
Secondary amine analogs yield E/Z mixtures (~60:40 Z:E)
Stereochemistry Enaminone Conformation Intramolecular Hydrogen Bonding

Palladium-Catalyzed C–N Cross-Coupling Yields

In a head-to-head study of β-enaminones bearing secondary amino groups (alkyl, cyclopropyl, and aryl), the cyclopropyl-substituted variant afforded good yields in the palladium-catalyzed intramolecular C–N cross-coupling to form N-substituted condensed tetrahydropyridines [1]. The methodology was specifically validated for the cyclopropyl analog, confirming its compatibility with the precatalyst system [1]. Comparative yield data within this study demonstrate that the cyclopropyl enaminone performs equivalently or superiorly to its alkyl- and aryl-substituted counterparts in this key heterocycle-forming reaction [1].

C–N coupling yield
Head-to-head
Good yields vs. alkyl/aryl enaminones
Validates compatibility with Pd-catalyzed intramolecular coupling
Exact yield values require full-text review
Cross-Coupling Heterocycle Synthesis Palladium Catalysis

Lipophilicity & TPSA Profile

Calculated physicochemical descriptors highlight key differences between 4-(cyclopropylamino)-3-penten-2-one and its common alkylamino counterparts. The cyclopropyl ring introduces a unique balance of lipophilicity (LogP) and topological polar surface area (TPSA), which can be advantageous in medicinal chemistry campaigns targeting CNS penetration or oral bioavailability [1].

Lipophilicity / TPSA
Cross-study comparable
ALogP ~1.1, TPSA ~32 Ų
Differentiated physicochemical profile vs. methyl analog
Calculated descriptors; experimental validation advised
Drug-likeness ADME Properties Molecular Descriptors

Applications of 4-(Cyclopropylamino)-3-penten-2-one


Stereoselective Heterocycle Synthesis

Due to its exclusive (Z)-configuration, this enaminone serves as a predictable and stereodefined building block for the synthesis of fused heterocyclic systems, including tetrahydropyridines and pyrroles, where isomeric purity is critical for downstream biological activity . Its performance in palladium-catalyzed intramolecular C–N cross-coupling validates its utility in constructing N-substituted condensed ring systems [1].

Medicinal Chemistry Scaffold Diversification

The unique combination of a strained cyclopropyl ring and an α,β-unsaturated ketone framework provides a differentiated physicochemical profile (e.g., increased lipophilicity relative to methyl analogs) that can be exploited to fine-tune drug-like properties such as membrane permeability and metabolic stability in lead optimization campaigns [2].

Development of Cyclopropyl-Containing Bioisosteres

The cyclopropyl group is a well-established bioisostere for alkyl, alkenyl, and even phenyl moieties in drug design. This enaminone offers a convenient entry point for introducing cyclopropylamino motifs into more complex molecules, enabling the exploration of conformational restriction and metabolic shielding effects in early-stage discovery [3].

Application
Selection Property
Validation Focus
Stereoselective heterocycle synthesis
Exclusive (Z)-configured enaminone scaffold
Isomer-dependent reaction selectivity and purity
Medicinal chemistry scaffold diversification
Cyclopropyl ring + α,β-unsaturated ketone core
Physicochemical property modulation for lead optimization
Cyclopropyl-containing bioisostere exploration
Cyclopropylamino motif
Conformational restriction and metabolic shielding assessment

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